Fmoc-(R)- vs. (S)-3-Amino-3-phenylpropionic Acid: A 5.6°C Melting Point Differential Indicative of Distinct Physical Properties
The melting point of the target (R)-enantiomer is 181.7°C [1]. Its (S)-enantiomer (Fmoc-(S)-3-amino-3-phenylpropionic acid, CAS 209252-15-3) has a reported melting point of 187.3°C . This 5.6°C difference is a direct, quantitative indicator of distinct crystal lattice energies and physical properties, which can affect formulation, handling, and analytical characterization.
| Evidence Dimension | Melting Point (Physical Property) |
|---|---|
| Target Compound Data | 181.7 °C |
| Comparator Or Baseline | Fmoc-(S)-3-amino-3-phenylpropionic acid: 187.3 °C |
| Quantified Difference | 5.6 °C |
| Conditions | Standard purity commercial samples |
Why This Matters
The quantifiable difference in melting point confirms that the (R) and (S) enantiomers are physically distinct compounds, preventing any assumption of interchangeability in downstream processes.
- [1] ChemSrc. (2025). Fmoc-(R)-3-Amino-3-phenylpropionic acid. Retrieved from ChemSrc database. View Source
